molecular formula C19H20FN3O4S B5808983 3-[(4-acetyl-1-piperazinyl)sulfonyl]-N-(2-fluorophenyl)benzamide

3-[(4-acetyl-1-piperazinyl)sulfonyl]-N-(2-fluorophenyl)benzamide

Número de catálogo B5808983
Peso molecular: 405.4 g/mol
Clave InChI: ASVJKVIMTKWCBB-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

3-[(4-acetyl-1-piperazinyl)sulfonyl]-N-(2-fluorophenyl)benzamide, also known as AF-219, is a small molecule drug that has been developed for the treatment of chronic cough. Chronic cough is a common symptom of various respiratory diseases, such as asthma, chronic obstructive pulmonary disease (COPD), and idiopathic pulmonary fibrosis (IPF). It is a debilitating condition that can significantly affect the quality of life of patients. AF-219 has shown promising results in preclinical and clinical studies, and it is expected to become an effective treatment option for chronic cough.

Mecanismo De Acción

3-[(4-acetyl-1-piperazinyl)sulfonyl]-N-(2-fluorophenyl)benzamide acts as a selective antagonist of the P2X3 receptor, which is a purinergic receptor that is involved in sensory transmission in the airways. The activation of P2X3 receptors by ATP released from damaged or inflamed tissues can lead to cough reflex sensitization, which is a key mechanism underlying chronic cough. By blocking P2X3 receptors, 3-[(4-acetyl-1-piperazinyl)sulfonyl]-N-(2-fluorophenyl)benzamide can reduce cough reflex sensitivity and alleviate chronic cough.
Biochemical and physiological effects:
3-[(4-acetyl-1-piperazinyl)sulfonyl]-N-(2-fluorophenyl)benzamide has been shown to have a good pharmacokinetic profile, with high oral bioavailability and a long half-life. It is well-tolerated and has a low risk of drug-drug interactions. 3-[(4-acetyl-1-piperazinyl)sulfonyl]-N-(2-fluorophenyl)benzamide has also been shown to have minimal effects on cardiovascular, respiratory, and central nervous system functions, indicating a good safety profile.

Ventajas Y Limitaciones Para Experimentos De Laboratorio

3-[(4-acetyl-1-piperazinyl)sulfonyl]-N-(2-fluorophenyl)benzamide is a useful tool for studying the role of P2X3 receptors in chronic cough and other respiratory diseases. Its selective and potent antagonism of P2X3 receptors allows for the investigation of the specific effects of P2X3 receptor blockade on cough reflex sensitivity and airway inflammation. However, the lack of selectivity for other P2X receptor subtypes may limit its specificity in certain experimental settings.

Direcciones Futuras

For research on 3-[(4-acetyl-1-piperazinyl)sulfonyl]-N-(2-fluorophenyl)benzamide include the development of more selective P2X3 receptor antagonists, the investigation of its effects on other respiratory symptoms and diseases, and the exploration of its potential use in combination therapies.

Métodos De Síntesis

The synthesis of 3-[(4-acetyl-1-piperazinyl)sulfonyl]-N-(2-fluorophenyl)benzamide involves several steps, starting with the reaction of 2-fluorobenzoyl chloride with sodium sulfonamide to form 2-fluorobenzamide sulfonamide. This intermediate is then reacted with piperazine and acetic anhydride to form 3-[(4-acetyl-1-piperazinyl)sulfonyl]-N-(2-fluorophenyl)benzamide. The final product is obtained through purification and isolation steps.

Aplicaciones Científicas De Investigación

3-[(4-acetyl-1-piperazinyl)sulfonyl]-N-(2-fluorophenyl)benzamide has been extensively studied for its potential therapeutic effects on chronic cough. Preclinical studies have shown that 3-[(4-acetyl-1-piperazinyl)sulfonyl]-N-(2-fluorophenyl)benzamide can effectively reduce cough frequency and severity in animal models of chronic cough. Clinical studies have also demonstrated the efficacy and safety of 3-[(4-acetyl-1-piperazinyl)sulfonyl]-N-(2-fluorophenyl)benzamide in human patients with chronic cough.

Propiedades

IUPAC Name

3-(4-acetylpiperazin-1-yl)sulfonyl-N-(2-fluorophenyl)benzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20FN3O4S/c1-14(24)22-9-11-23(12-10-22)28(26,27)16-6-4-5-15(13-16)19(25)21-18-8-3-2-7-17(18)20/h2-8,13H,9-12H2,1H3,(H,21,25)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ASVJKVIMTKWCBB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)N1CCN(CC1)S(=O)(=O)C2=CC=CC(=C2)C(=O)NC3=CC=CC=C3F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20FN3O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

405.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(4-acetylpiperazin-1-yl)sulfonyl-N-(2-fluorophenyl)benzamide

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.